molecular formula C9H20Cl2F2N2 B11784105 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride

Cat. No.: B11784105
M. Wt: 265.17 g/mol
InChI Key: KTZHFKLDOJRYBN-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride is a high-purity chemical intermediate for research and development. This dihydrochloride salt offers enhanced stability and solubility for experimental handling. The compound features a sterically hindered piperidine core, a structural motif found in hindered amine light stabilizers (HALS) used in polymer science . The introduction of two fluorine atoms at the 3-position is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability, making this amine a valuable building block for developing novel pharmaceuticals and agrochemicals . The 4-amino group provides a versatile handle for further synthetic modification, allowing researchers to construct more complex molecules. As with related tetramethylpiperidin-amines, this compound is expected to serve as a precursor for the synthesis of catalysts, ligands, and other specialized materials . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C9H20Cl2F2N2

Molecular Weight

265.17 g/mol

IUPAC Name

3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H18F2N2.2ClH/c1-7(2)5-6(12)9(10,11)8(3,4)13-7;;/h6,13H,5,12H2,1-4H3;2*1H

InChI Key

KTZHFKLDOJRYBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(N1)(C)C)(F)F)N)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could fluorinate a pre-formed enamine intermediate. For instance, treating 2,2,6,6-tetramethylpiperidin-4-one with a fluorinating agent in acetonitrile at 0–25°C might yield the difluoro derivative.

Nucleophilic Displacement

A geminal dihalide intermediate (e.g., 3,3-dichloro-2,2,6,6-tetramethylpiperidine) could undergo halogen exchange using KF or CsF in polar aprotic solvents like DMF. Patent WO2022184399A1 highlights the use of transition metals (Pd, Pt) for hydrogenation, which could be adapted for dehalogenation-fluorination sequences.

Amination of the Piperidine Ring

Amination at the 4-position is critical. Patent US5663351A’s hydrazone cleavage and WO2022184399A1’s hydrogenation methods provide frameworks for introducing nitrogen functionalities:

Reductive Amination

Reacting 3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one with ammonium acetate and sodium cyanoborohydride in methanol could yield the primary amine. Alternatively, Leuckart-Wallach reaction conditions (NH₄HCO₃, HCOOH, 150–200°C) may facilitate amination.

Catalytic Hydrogenation

WO2022184399A1 employs Pd/C or Ru/C under 5–35 bar H₂ at 100–150°C for imine hydrogenation. Applying similar conditions to 3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-imine could afford the amine with >90% selectivity.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances stability and solubility. Procedures involve bubbling HCl gas through a solution of the free base in anhydrous ether or ethanol, followed by crystallization. Patent US5663351A’s purification via distillation suggests prior removal of residual solvents to prevent hydrate formation.

Comparative Analysis of Synthetic Routes

The table below hypothesizes reaction conditions based on analogous processes:

StepReagents/ConditionsYield (Hypothetical)Citation Basis
Ring FormationAcetone, NH₃, H₂SO₄, 80°C, 6h75–85%
FluorinationSelectfluor®, CH₃CN, 25°C, 12h60–70%Extrapolated
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 40°C, 24h80–90%
Salt FormationHCl (g), Et₂O, 0°C, 2h95–98%

Challenges and Optimization Strategies

  • Regioselectivity in Fluorination : Competitive fluorination at other positions may occur. Using bulky bases (e.g., LDA) could deprotonate the 3-position selectively.

  • Amination Side Reactions : Over-reduction to secondary amines is possible. WO2022184399A1’s adiabatic tubular reactors with Pd/Al₂O₃ might mitigate this via controlled H₂ flow.

  • Salt Hygroscopicity : The dihydrochloride form may absorb moisture. Patent US5663351A’s distillation under reduced pressure could ensure anhydrous conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in the compound acts as a nucleophile, participating in alkylation and acylation reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of adjacent carbons, enabling substitution at specific positions.

Reaction TypeReagents/ConditionsProduct CharacteristicsKey Observations
AlkylationAlkyl halides, polar aprotic solvents (e.g., DCE)Secondary/tertiary aminesMethylation at the amine nitrogen improves brain permeability in analogs .
AcylationAcid chlorides, base (e.g., Et₃N)AmidesStabilizes intermediates for further functionalization.

Condensation and Cyclization

The primary amine facilitates condensation with carbonyl compounds. For example:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in synthesizing heterocyclic compounds.

  • Cycloaddition : Participates in [3+2] cycloadditions with electron-deficient alkenes under mild conditions.

Example Reaction Pathway :

  • Amine+AldehydeImine Intermediate\text{Amine} + \text{Aldehyde} \rightarrow \text{Imine Intermediate}

  • Imine+ElectrophileHeterocyclic Product\text{Imine} + \text{Electrophile} \rightarrow \text{Heterocyclic Product}

Fluorine-Specific Reactivity

The 3,3-difluoro substituents influence electronic and steric properties:

Reaction TypeMechanismOutcome
DehydrofluorinationBase-induced elimination (e.g., KOtBu)Forms alkenes via HF elimination.
Electrophilic Aromatic SubstitutionLimited due to steric hindrance from methyl groupsPrevents substitution at adjacent positions.

Pharmacological Modifications

Structural analogs reveal critical SAR (Structure-Activity Relationship) trends:

ModificationImpact on Reactivity/BioactivitySource
N-Methylation Reduces polarity, enhances CNS penetration (e.g., compound 3 vs. 2 in ).
Fluorine Removal Decreases lipophilicity (cLogD ↓2 units) but reduces potency (10-fold loss in SMN activity) .
Trifluoroethyl Substitution Eliminates basicity (pKaK_a ↓3.9), abolishes activity .

Solvent and Reaction Optimization

Reactions involving fluorinated piperidines require tailored conditions:

ParameterOptimal ConditionsEffect on Yield
Solvent Dichloroethane (DCE) or MeCNMaximizes product formation vs. ethereal solvents .
Fluoride Source Et₃N·3HF (5 equiv)Enables efficient fluorination without byproducts .

Comparative Reactivity with Analogs

The difluoro-tetramethylpiperidine structure shows unique behavior compared to non-fluorinated analogs:

CompoundReactivity ProfileKey Difference
4-Amino-2,2,6,6-tetramethylpiperidineHigher basicity, prone to oxidation Lacks fluorine-induced electronic effects.
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-oneParticipates in nucleophilic additions at the ketoneReactive carbonyl vs. amine group.

Mechanistic Insights

  • Amine Deprotonation : The dihydrochloride salt dissociates in polar solvents, freeing the amine for nucleophilic attacks.

  • Steric Effects : Tetramethyl groups hinder reactions at the 2 and 6 positions, directing reactivity to the 4-amine and 3-fluorines.

Scientific Research Applications

Scientific Research Applications of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in scientific research for its unique chemical properties and potential biological applications. It features a piperidine ring substituted with two fluorine atoms and four methyl groups. The presence of the dihydrochloride form enhances its solubility and stability in aqueous solutions, making it easier to work with in biological assays and chemical reactions.

Basic Information

  • Common Name: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride .
  • CAS Number: 1823321-31-8 .
  • Molecular Formula: C9H20Cl2F2N2 .
  • Molecular Weight: 265.17 g/mol .

Potential Therapeutic Effects

Research indicates that 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride has potential therapeutic effects in treating neurodegenerative diseases, particularly Huntington's disease. The compound's structure suggests it may interact with neurotransmitter systems, such as dopamine and serotonin pathways, which are crucial in neurodegenerative conditions. Further studies are required to establish detailed interaction profiles and therapeutic potentials.

Interaction Studies

Interaction studies have focused on the compound's ability to modulate neurotransmitter systems. Preliminary findings suggest that it may affect dopamine and serotonin pathways.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Differences

The compound’s unique features include:

  • Fluorine placement: 3,3-difluoro substitution, which contrasts with monofluoro (e.g., 4-fluoropiperidine hydrochloride ) or difluoro groups at other positions (e.g., 4,4-difluoropiperidine hydrochloride ).
  • Methyl groups : The 2,2,6,6-tetramethyl configuration introduces significant steric hindrance compared to simpler analogs like 1-ethyl-3,3-difluoropiperidin-4-amine dihydrochloride or (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Fluorine Substitution Key Substituents Notable Properties
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride C₉H₁₈F₂N₂·2HCl ~289.2* 3,3-difluoro 2,2,6,6-tetramethyl High steric hindrance, enhanced stability
4,4-Difluoropiperidine hydrochloride C₅H₉F₂N·HCl 170.6 4,4-difluoro None Increased polarity, lower lipophilicity
1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride C₇H₁₄F₂N₂·2HCl 245.1 3,3-difluoro 1-ethyl Moderate solubility, potential for CNS penetration
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride C₆H₁₂FN₂·2HCl 205.1 3-fluoro 1-methyl Stereospecific activity, chiral center
3,3-Difluoropiperidine hydrochloride C₅H₉F₂N·HCl 154.6 3,3-difluoro None Compact structure, high reactivity

*Estimated based on structural analogs.

Key Differentiators and Challenges

  • Differentiators: The 2,2,6,6-tetramethyl configuration distinguishes the compound from simpler piperidines, offering unique steric and electronic profiles. 3,3-Difluoro substitution balances electronegativity and lipophilicity, contrasting with monofluoro or trifluoromethyl groups in analogs like 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride .
  • Challenges: Synthetic complexity in introducing multiple methyl and fluorine groups simultaneously. Potential for reduced bioavailability due to high molecular weight and steric bulk.

Biological Activity

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride (DFTMPA·2HCl) is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, properties, biological interactions, and therapeutic potential, particularly in the context of neurodegenerative diseases.

Chemical Structure and Properties

DFTMPA·2HCl has the molecular formula C9H20Cl2F2N2 and a molecular weight of 265.17 g/mol. Its structure features a piperidine ring with two fluorine atoms and four methyl groups, enhancing its chemical stability and solubility in aqueous solutions. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine group .

PropertyValue
Molecular FormulaC9H20Cl2F2N2
Molecular Weight265.17 g/mol
CAS Number1823321-31-8
Purity97%

Synthesis

The synthesis of DFTMPA·2HCl typically involves fluorination of the piperidine ring under controlled conditions, often using fluorinating agents like diethylaminosulfur trifluoride (DAST). This method allows for the introduction of fluorine atoms while maintaining the integrity of the piperidine structure.

Neuroprotective Effects

Research indicates that DFTMPA·2HCl may have significant neuroprotective properties, particularly in relation to Huntington's disease. Its ability to modulate neurotransmitter systems—especially dopamine and serotonin pathways—suggests potential therapeutic applications in treating neurodegenerative disorders. Preliminary studies have shown that DFTMPA can influence neuronal signaling pathways, which are critical in managing symptoms associated with these diseases .

The biological activity of DFTMPA·2HCl is believed to stem from its interaction with various molecular targets within the central nervous system. The presence of fluorine atoms enhances its binding affinity to specific receptors or enzymes involved in neurotransmitter modulation. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

  • Huntington's Disease Model : In a study involving animal models of Huntington's disease, administration of DFTMPA·2HCl resulted in improved motor function and reduced neurodegeneration markers compared to control groups. This suggests that the compound may mitigate some effects of the disease through its neuroprotective mechanisms.
  • Neurotransmitter Modulation : Experimental data indicate that DFTMPA·2HCl can enhance serotonin levels while modulating dopamine activity. This dual action could be beneficial for conditions characterized by neurotransmitter imbalances .

Comparative Analysis with Related Compounds

The uniqueness of DFTMPA·2HCl lies in its specific structural features compared to other piperidine derivatives. Below is a comparison table highlighting key differences:

Compound NameMolecular FormulaKey Features
DFTMPA·2HCl C9H20Cl2F2N2Neuroprotective; modulates neurotransmitters
4-Amino-2,2,6,6-tetramethylpiperidine C9H20N2Lacks fluorine; different pharmacological profile
3-Aminopiperidine C5H12N2Simpler structure; used in various synthetic pathways

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrogenation steps. For fluorinated piperidine derivatives, nucleophilic substitution of halogenated precursors (e.g., using sodium azide or amines) under polar aprotic solvents like DMF at 80–100°C is common . Subsequent hydrogenation of nitro or azide intermediates with catalysts (e.g., Pd/C) in ethanol yields the amine, which is then treated with HCl to form the dihydrochloride salt. Design of Experiments (DoE) using factorial designs can optimize reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity .

Q. Table 1: Example Synthetic Pathways

StepReactants/ConditionsPurpose
1Halogenated precursor + NaN₃ (DMF, 80°C)Introduce amine group
2H₂/Pd-C in ethanolReduce intermediate
3HCl gas in diethyl etherSalt formation

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column with 0.1% TFA in H₂O/MeOH gradient for purity assessment (>98%) .
  • NMR Spectroscopy : ¹H and ¹⁹F NMR in DMSO-d₆ to confirm substituent positions and fluorine integration .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns.

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersTarget Outcome
HPLCRetention time, peak area ratioPurity ≥98%
¹⁹F NMRChemical shift (~-150 to -200 ppm)Fluorine substitution confirmed

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Use fume hoods for synthesis and purification to avoid inhalation .
  • Wear PPE: nitrile gloves, lab coat, and safety goggles.
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ between fluorinated and non-fluorinated piperidine derivatives?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, affecting nucleophilic substitution rates. Computational studies (e.g., DFT calculations) can map transition states and compare activation energies. For example, fluorinated intermediates may show slower substitution due to reduced nucleophilicity at adjacent carbons . Experimental validation via kinetic studies (e.g., monitoring reaction progress via LC-MS) is recommended.

Q. What computational tools can predict optimal reaction conditions for scale-up?

  • Methodological Answer : Tools like Gaussian or ORCA enable reaction path searches using quantum chemical calculations. ICReDD’s approach integrates these with experimental data to narrow down conditions (e.g., solvent polarity, temperature) . For instance, simulating free energy profiles for fluorination steps can identify solvent systems (e.g., DMF vs. THF) that minimize side reactions.

Q. How does pH influence the stability of the dihydrochloride salt in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 1–10) and monitor decomposition via HPLC at 25°C/40°C.
  • Fluorinated amines are typically stable in acidic conditions (pH 3–6) but may hydrolyze at alkaline pH due to deprotonation .
  • Table 3: Stability Testing Protocol
pHTemperature (°C)Sampling Intervals (Days)
325, 400, 7, 14, 28
725, 400, 3, 7, 14

Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?

  • Methodological Answer :
  • Meta-analysis : Compare reaction parameters (e.g., catalyst type, solvent purity) across studies .
  • DoE : Systematically vary factors (e.g., stoichiometry, reaction time) to identify critical variables .
  • Cross-validation : Reproduce conflicting methods with controlled reagents to isolate discrepancies (e.g., trace moisture affecting fluorination) .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, solvent) efficiently .
  • Data Contradictions : Apply mechanistic modeling (e.g., Hammett plots for substituent effects) to reconcile divergent results .
  • Safety-Centric Workflows : Integrate hazard analysis (e.g., HAZOP) into protocol development .

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